molecular formula C21H20O11 B12040454 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Cat. No.: B12040454
M. Wt: 448.4 g/mol
InChI Key: JPUKWEQWGBDDQB-PRPRGGMHSA-N
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Description

5,7-Dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a complex organic compound known for its significant biological activities. This compound is a type of flavonoid, which are naturally occurring compounds found in various plants. Flavonoids are known for their antioxidant, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one involves several steps. One common method is the condensation of appropriate phenolic compounds under controlled conditions. The reaction typically involves the use of catalysts and specific temperature and pressure conditions to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as plants rich in flavonoids. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of dihydro derivatives.

Scientific Research Applications

5,7-Dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in the study of flavonoid chemistry and synthesis.

    Biology: It is studied for its antioxidant and anti-inflammatory properties, which are beneficial in various biological processes.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: It is used in the development of natural health products and dietary supplements due to its beneficial properties.

Mechanism of Action

The mechanism of action of 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one involves its interaction with various molecular targets and pathways. It exerts its effects by:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: Inducing apoptosis and inhibiting the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: A flavonoid known for its anticancer and cardioprotective effects.

    Luteolin: A flavonoid with strong anti-inflammatory and neuroprotective properties.

Uniqueness

5,7-Dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is unique due to its specific structure, which allows it to interact with multiple molecular targets and pathways. Its combination of antioxidant, anti-inflammatory, and anticancer properties makes it a valuable compound in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C21H20O11

Molecular Weight

448.4 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C21H20O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-18,21-26,28-29H,7H2/t13-,15+,17+,18-,21-/m1/s1

InChI Key

JPUKWEQWGBDDQB-PRPRGGMHSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

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